molecular formula C7H4FNO5 B1376279 5-Fluoro-3-hydroxy-2-nitrobenzoic acid CAS No. 1007113-05-4

5-Fluoro-3-hydroxy-2-nitrobenzoic acid

Cat. No. B1376279
M. Wt: 201.11 g/mol
InChI Key: QJSNLFIKMCRDPW-UHFFFAOYSA-N
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Description

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a chemical compound with the molecular formula C7H4FNO5 and a molecular weight of 201.11 . It is a solid substance stored under nitrogen at a temperature of 4°C .


Synthesis Analysis

The synthesis of similar compounds, such as 2-fluoro-5-nitrobenzoic acid, involves several steps . The process starts from o-methylphenol, carrying out nitration reaction to selectively generate a key intermediate 2-methyl-6-nitrophenol . This is followed by hydroxyl chlorination to generate 2-chloro-3-nitrotoluene, then carrying out fluorination reaction to generate 2-fluoro-3-nitrotoluene, and finally oxidizing methyl under the action of an oxidant to generate 2-fluoro-3-nitrobenzoic acid .


Molecular Structure Analysis

The InChI code for 5-Fluoro-3-hydroxy-2-nitrobenzoic acid is 1S/C7H4FNO5/c8-3-1-4 (7 (11)12)6 (10)5 (2-3)9 (13)14/h1-2,10H, (H,11,12) . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Nitro compounds like 5-Fluoro-3-hydroxy-2-nitrobenzoic acid can be prepared in several ways, including the direct substitution of hydrocarbons with nitric acid, displacement reactions with nitrite ions, and by oxidation of primary amines .


Physical And Chemical Properties Analysis

5-Fluoro-3-hydroxy-2-nitrobenzoic acid is a solid substance . It is stored under nitrogen at a temperature of 4°C .

Scientific Research Applications

Building Block for Heterocyclic Synthesis

4-Chloro-2-fluoro-5-nitrobenzoic acid, a variant of 5-Fluoro-3-hydroxy-2-nitrobenzoic acid, has been identified as a multireactive building block crucial in heterocyclic oriented synthesis (HOS). It's particularly valuable in synthesizing various condensed nitrogenous cycles, including benzimidazoles, benzotriazoles, quinoxalinones, benzodiazepinediones, and succinimides, which are significant in drug discovery (Křupková, Funk, Soural, & Hlaváč, 2013).

Synthesis of Guanine-Mimetic Library

In the realm of molecular synthesis, 5-Fluoro-2-nitrobenzoic acid plays a role in the synthesis of a guanine-mimetic library. The compound's functional groups and structure offer potential avenues for the development of complex molecular structures, relevant in various chemical and biological research contexts (Miller & Mitchison, 2004).

Chromatography and Detection of Amino Acids

7-Fluoro-4-nitrobenzo-2-oxa-1,3-diazole, a related compound, is utilized as a pre-column fluorescent labeling reagent for high-performance liquid chromatography of amino acids. This application underscores the compound's utility in sensitive biochemical analyses, particularly in protein and amino acid research (Watanabe & Imai, 1981).

Influenza Virus Research

The molecule 4-(acetylamino)-3-hydroxy-5-nitrobenzoic acid, structurally similar to 5-Fluoro-3-hydroxy-2-nitrobenzoic acid, has been investigated as an inhibitor for the influenza virus neuraminidase protein. The crystal structure and intermolecular hydrogen bonding of this compound have been studied for potential antiviral applications (Jedrzejas, Luo, Singh, Brouillette, & Air, 1995).

Solid-Phase Synthesis Applications

Compounds related to 5-Fluoro-3-hydroxy-2-nitrobenzoic acid have been used in solid-phase synthesis methods. For instance, the reaction of resin-bound 4-fluoro-3-nitrobenzoic acid with various carbon nucleophiles leads to the creation of substituted 1-hydroxy-6-indolecarboxylic acids and benzo[c]isoxazoles, demonstrating its versatility in synthetic chemistry (Stephensen & Zaragoza, 1999).

Safety And Hazards

The compound is labeled with the signal word “Danger” and is identified as corrosive . Hazard statements include H302, H315, H317, H318, H410 . Precautionary statements include P261, P264, P270, P272, P273, P280, P302+P352, P321, P330, P362+P364, P391, P501 .

properties

IUPAC Name

5-fluoro-3-hydroxy-2-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4FNO5/c8-3-1-4(7(11)12)6(9(13)14)5(10)2-3/h1-2,10H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJSNLFIKMCRDPW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)[N+](=O)[O-])O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4FNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001282554
Record name 5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Fluoro-3-hydroxy-2-nitrobenzoic acid

CAS RN

1007113-05-4
Record name 5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1007113-05-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3-hydroxy-2-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001282554
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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